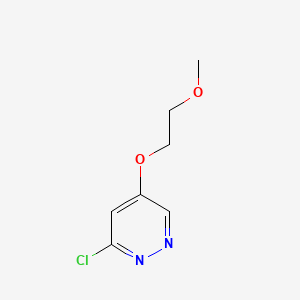

![molecular formula C20H25F6N3S B572738 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea CAS No. 1289514-24-4](/img/structure/B572738.png)

N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

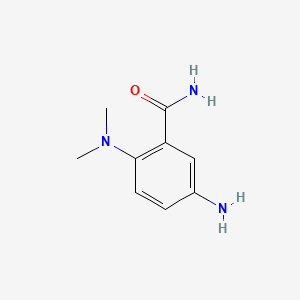

“N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea” is a derivative of thiourea, which has been used extensively as an organocatalyst in organic chemistry . It was developed by Schreiner’s group and has played a significant role in the development of H-bond organocatalysts . It is known for its ability to activate substrates and stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .

Chemical Reactions Analysis

This compound is known to be used extensively in promoting organic transformations . The exact chemical reactions it participates in are not specified in the search results.Scientific Research Applications

Organocatalysis and Catalyst Development

- The use of (thio)urea derivatives, notably those related to N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea, as organocatalysts in organic chemistry has been extensively documented. These compounds activate substrates through double hydrogen bonding, stabilizing developing negative charges in the transition states, which is crucial for promoting organic transformations. This specific thiourea derivative, developed by Schreiner's group, has significantly contributed to H-bond organocatalyst development, being employed in a wide range of organic reactions due to its unique catalytic abilities (Zhang, Bao, & Xing, 2014).

Chemoselective Oxidation

- In chemoselective oxidation processes, derivatives of this compound, at minimal loadings, have proven to be highly effective. They facilitate the oxidation of sulfides to sulfoxides with high yield and excellent selectivity, underscoring the efficiency and versatility of these thiourea catalysts in facilitating oxidation reactions while maintaining good diastereoselectivity (Russo & Lattanzi, 2009).

Hydrogen-Bonding and Catalyst Design

- The effectiveness of 3,5-bis(trifluoromethyl)phenyl groups in thiourea organocatalysis is attributed to their interaction with Lewis-basic sites, enhancing binding events. This insight is crucial for catalyst design, as it suggests that the specific placement and nature of substituents in thiourea catalysts can significantly influence their catalytic activity and selectivity. Advanced spectroscopic techniques and computational analyses have provided a deeper understanding of these interactions, offering pathways for designing more efficient catalysts (Lippert et al., 2012).

Novel Synthetic Methods

- Research has also focused on developing new synthetic methods to access thiourea catalysts, employing multicomponent-reaction (MCR) strategies. This innovative approach allows for the introduction of functional groups that can replace the conventional 3,5‐bis(trifluoromethyl)phenyl motifs, potentially offering tailored catalytic properties for specific reactions. Such developments are crucial for expanding the utility and application scope of thiourea-based catalysts in organic synthesis (Nickisch, Gabrielsen, & Meier, 2020).

Mechanism of Action

Target of Action

The primary targets of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea are substrates in organic chemistry reactions . This compound is known to activate these substrates and stabilize partially developing negative charges .

Mode of Action

N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea interacts with its targets by employing explicit double hydrogen bonding . This interaction leads to the activation of substrates and stabilization of partially developing negative charges, such as oxyanions, in the transition states .

Biochemical Pathways

The compound plays a significant role in promoting organic transformations . It is used extensively as an organocatalyst in organic chemistry, affecting various biochemical pathways . The exact pathways and their downstream effects can vary depending on the specific reactions in which the compound is used.

Result of Action

The molecular and cellular effects of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea’s action primarily involve the activation of substrates and stabilization of partially developing negative charges in the transition states . This results in the promotion of various organic transformations .

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-piperidin-1-ylcyclohexyl]thiourea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F6N3S/c21-19(22,23)13-10-14(20(24,25)26)12-15(11-13)27-18(30)28-16-6-2-3-7-17(16)29-8-4-1-5-9-29/h10-12,16-17H,1-9H2,(H2,27,28,30)/t16-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPNIOHVSKNMMJH-IAGOWNOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCCC2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@@H]2CCCC[C@H]2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F6N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (2S,3S)-3-[(tert-butyldiMethylsilyl)oxy]azetidine-2-carbo](/img/no-structure.png)

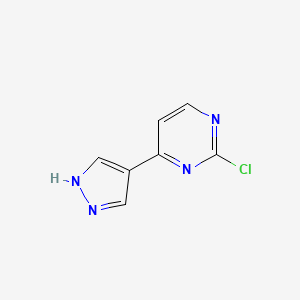

![2',4,4'-Trifluoro-[1,1'-biphenyl]-3-amine](/img/structure/B572660.png)

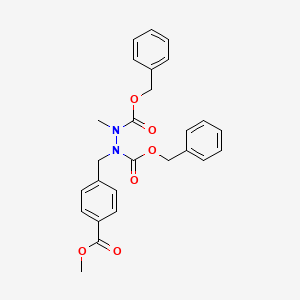

![2-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B572666.png)

![N-[(4-Chlorophenyl)(3-fluorophenyl)methyl]acetamide](/img/structure/B572667.png)

![Ethyl 5-hydroxy-8-isopropyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B572669.png)

![2-Chloro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B572674.png)